molecular formula C17H13F3N4O5S2 B2516596 N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide CAS No. 860611-91-2

N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide

Cat. No.: B2516596
CAS No.: 860611-91-2
M. Wt: 474.43
InChI Key: NZKMIIZKRJIPMK-UHFFFAOYSA-N
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Description

N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13F3N4O5S2 and its molecular weight is 474.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-substituted benzenesulfonamides have been studied for their reaction with thionyl chloride, leading to the production of benzenesulfinyl chloride and corresponding N-sulfinylamines. These compounds, when treated with bromine or N-bromosuccinimide (NBS) in the presence of primary or secondary amines, yield benzeneiminosulfonamides with high yields, showcasing their potential in the synthesis of various sulfonamide derivatives (Takei, Watanabe, & Mukaiyama, 1965).

Antiglaucoma and Carbonic Anhydrase Inhibition

The compound's derivatives have shown strong inhibition of carbonic anhydrase (CA) isozymes, particularly those involved in aqueous humor secretion within the eye, offering a promising avenue for antiglaucoma therapy. These derivatives demonstrate low nanomolar affinities for CA isozymes, such as CA II and CA IV, contributing to their potential as topical antiglaucoma agents with the ability to lower intraocular pressure effectively when administered as eye drops (Casini et al., 2002).

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have been evaluated for their antimicrobial and anticancer activities, with some compounds showing promising results against Gram-positive and Gram-negative bacteria and fungi. This highlights the potential of sulfonamide derivatives in the development of new antimicrobial and anticancer agents (Demircioğlu et al., 2018).

Synthetic Applications and Molecular Structure Studies

The diverse synthetic applications of sulfonamides, including their role as Directed Metalation Group (DMG) in arylsulfonamides, underline their versatility in heterocyclic synthesis, rearrangements, and cross-coupling reactions. Moreover, studies on the molecular and electronic structure of sulfonamide derivatives provide insights into their reactivity and potential applications in various fields of chemistry (Familoni, 2002).

Properties

IUPAC Name

N-[2-amino-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-(benzenesulfonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O5S2/c18-17(19,20)14-11-15(25)23(16(21)22-14)24(30(26,27)12-7-3-1-4-8-12)31(28,29)13-9-5-2-6-10-13/h1-11H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKMIIZKRJIPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(N2C(=O)C=C(N=C2N)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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